molecular formula C11H7Cl2N3O B8747794 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- CAS No. 280115-93-7

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)-

Cat. No.: B8747794
CAS No.: 280115-93-7
M. Wt: 268.10 g/mol
InChI Key: HSGCSDWBXVPYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- is an organic compound with the molecular formula C12H7Cl2N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 5-chloropyridine-2-amine.

    Reaction with Carboxylic Acid: The amine group of 5-chloropyridine-2-amine reacts with a carboxylic acid derivative, such as pyridine-3-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Chlorination: The resulting compound is then chlorinated using a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-chloropyridin-2-yl)acetamide
  • 2-chloro-N-(5-chloropyridin-2-yl)benzamide
  • 2-chloro-N-(5-chloropyridin-2-yl)thiourea

Uniqueness

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual chlorination and amide functional group make it a versatile compound for various applications.

Properties

CAS No.

280115-93-7

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.10 g/mol

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H7Cl2N3O/c12-7-3-4-9(15-6-7)16-11(17)8-2-1-5-14-10(8)13/h1-6H,(H,15,16,17)

InChI Key

HSGCSDWBXVPYHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.